molecular formula C18H21NO3 B5563272 [(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone

Cat. No.: B5563272
M. Wt: 299.4 g/mol
InChI Key: OZMSWQYOCXHNJB-XIKOKIGWSA-N
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Description

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone is a complex organic compound that features a pyrrolidine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by the attachment of the furan ring. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring . The reaction conditions typically include the use of dipolarophiles and achiral ylide precursors, followed by reduction and catalytic hydrogenation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, and reducing agents like lithium aluminum hydride (LAH) for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone is unique due to its specific combination of a pyrrolidine ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-10-19(11-18(12,3)21)17(20)15-9-13(2)22-16(15)14-7-5-4-6-8-14/h4-9,12,21H,10-11H2,1-3H3/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMSWQYOCXHNJB-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2=C(OC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=C(OC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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